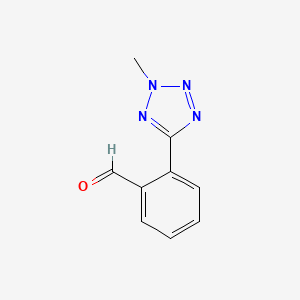
2-(2-Methyl-tetrazol-5-yl)-benzaldehyde
Overview
Description
The compound “2-(2-Methyl-tetrazol-5-yl)-benzaldehyde” likely contains a tetrazole ring, which is a type of heterocyclic aromatic compound . Tetrazoles are known for their high nitrogen content and have been studied for various applications, including medicinal chemistry and materials science .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, tetrazole derivatives are often synthesized through reactions involving nitriles . For example, the reaction of the silver salt of (2-methyltetrazol-5-yl)dinitromethane with cyanogen bromide led to the formation of a related compound .Molecular Structure Analysis
The molecular structure of “this compound” would likely include a benzaldehyde group attached to a 2-methyltetrazol-5-yl group . The exact structure would depend on the specific locations of these groups within the molecule.Scientific Research Applications
Organic Synthesis and Material Science
Synthesis of Metal Passivators and Light-sensitive Materials : Research on the synthesis of 5,5′-Methylene-bis(benzotriazole) highlights the development of practical and environmentally benign methods for preparing molecules that serve as intermediates in metal passivators and light-sensitive materials. Such methodologies could be adaptable for synthesizing related compounds like 2-(2-Methyl-tetrazol-5-yl)-benzaldehyde for similar applications (Gu, Yu, Zhang, & Xu, 2009).
Polymerization of Aldehydes : The polymerization of substituted aldehydes, including higher aliphatic and branched hydrocarbon chains, reveals the potential of such compounds in creating polymers with unique properties. This research area might include the polymerization behavior of this compound for developing novel polymers (Kubisa, Neeld, Starr, & Vogl, 1980).
Pharmaceutical Applications
- Antimicrobial and Anticancer Agents : The exploration of climacostol and its analogues for chemical defense in protozoans and as effective antimicrobial and anticancer agents points to the potential of structurally complex molecules in biomedical research. By analogy, derivatives of this compound might be investigated for similar bioactive properties (Buonanno, Catalani, Cervia, Cimarelli, Marcantoni, & Ortenzi, 2020).
Environmental Science
- Advanced Oxidation Processes (AOPs) : The use of AOPs for the remediation of organic pollutants, including the treatment of acetaminophen, showcases the importance of understanding degradation pathways, by-products, and biotoxicity of organic compounds. This knowledge is crucial for designing molecules like this compound that could be degraded efficiently in environmental settings (Qutob, Hussein, Alamry, & Rafatullah, 2022).
properties
IUPAC Name |
2-(2-methyltetrazol-5-yl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O/c1-13-11-9(10-12-13)8-5-3-2-4-7(8)6-14/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCVVISCDWBZKQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(N=N1)C2=CC=CC=C2C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

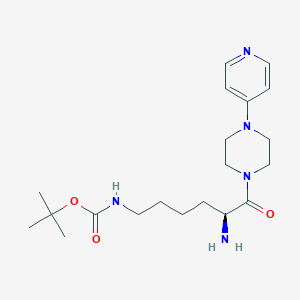
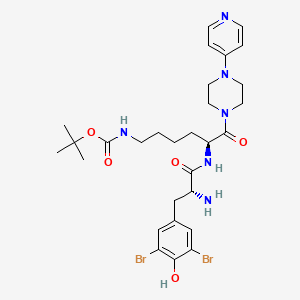

![(3R,3aR,6S,6aS)-6-[tert-butyl(dimethyl)silyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol](/img/structure/B3114804.png)
![Tert-butyl 4-[(4-methylpiperazin-1-yl)carbonyl]piperidine-1-carboxylate](/img/structure/B3114818.png)
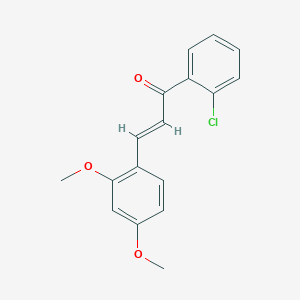

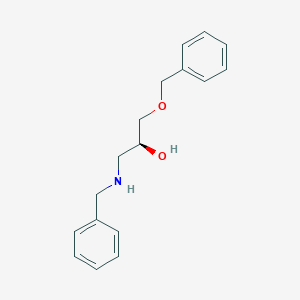
![3-[4-(3-Methylphenyl)piperazin-1-yl]propan-1-amine](/img/structure/B3114835.png)
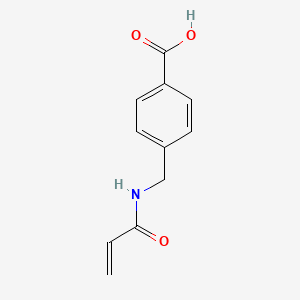
![Benzo[b]thiophen-5-yl acetate](/img/structure/B3114846.png)
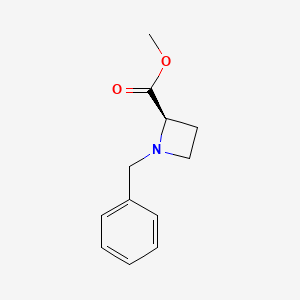

![2-[3-(Trifluoromethyl)-3H-diazirin-3-yl]-4-methoxybenzaldehyde](/img/structure/B3114865.png)